1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(4-ethoxyphenyl)ethanone

Description

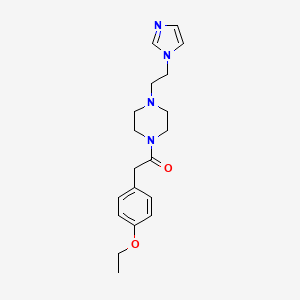

The compound 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(4-ethoxyphenyl)ethanone features a piperazine core linked to an imidazole ring via an ethyl chain and a 4-ethoxyphenyl-substituted ethanone group. The 4-ethoxy group may enhance lipophilicity, influencing membrane permeability and metabolic stability.

Properties

IUPAC Name |

2-(4-ethoxyphenyl)-1-[4-(2-imidazol-1-ylethyl)piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O2/c1-2-25-18-5-3-17(4-6-18)15-19(24)23-13-11-21(12-14-23)9-10-22-8-7-20-16-22/h3-8,16H,2,9-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJQSJHNHKBYTLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)N2CCN(CC2)CCN3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(4-ethoxyphenyl)ethanone is a synthetic derivative that combines an imidazole moiety with a piperazine and an ethoxyphenyl group. This structural composition suggests potential biological activities, particularly in pharmacology. The compound's diverse functionalities may contribute to various therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial properties.

- CAS Number : 123215-99-6

- Molecular Formula : C18H21N5O

- Molecular Weight : 323.4 g/mol

Biological Activity Overview

Research indicates that imidazole derivatives often exhibit significant biological activities. The specific compound under review has shown promise in several areas:

1. Anti-Cancer Activity

Several studies have explored the anti-cancer potential of imidazole derivatives. For instance, compounds similar to the one have demonstrated the ability to induce apoptosis in cancer cell lines. In a study involving tumor-bearing mice, administration of such compounds resulted in suppressed tumor growth, highlighting their potential as anti-cancer agents .

| Study | Compound | IC50 (μM) | Effect |

|---|---|---|---|

| Morais et al. | Imidazole derivative | 25.72 ± 3.95 | Induces apoptosis in MCF cell line |

| Rajkumar et al. | Novel imidazole derivatives | Varies | Significant cytotoxicity against glioblastoma |

2. Anti-inflammatory Activity

Imidazole derivatives have also been investigated for their anti-inflammatory properties. The compound's structure suggests it may inhibit key inflammatory pathways, potentially through cyclooxygenase (COX) inhibition, which is crucial in the inflammatory response . This is particularly relevant given the role of inflammation in cancer progression.

3. Antimicrobial Activity

Research has shown that imidazole derivatives possess antimicrobial properties against various bacterial strains. For example, compounds related to the one under consideration were tested against Staphylococcus aureus and Escherichia coli, demonstrating notable antibacterial activity .

| Bacterial Strain | Activity Observed |

|---|---|

| S. aureus | High inhibition |

| E. coli | Moderate inhibition |

Case Study 1: Anti-Cancer Efficacy

In a controlled study, a derivative of the compound was administered to mice with induced tumors. The results indicated a significant reduction in tumor size compared to control groups, with flow cytometry confirming increased rates of apoptosis among treated cells .

Case Study 2: Inflammation Model

A separate study utilized an inflammation model to assess the compound’s efficacy in reducing inflammatory markers. Results showed a marked decrease in COX-2 levels post-treatment, suggesting effective modulation of inflammatory pathways .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its role in developing new therapeutic agents. Its structural components allow for modifications that can enhance efficacy and selectivity against specific biological targets. For instance:

- Anticancer Activity : Similar compounds have shown promise in inhibiting DNA topoisomerases, enzymes critical for DNA replication and repair. Studies on related benzimidazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting that 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(4-ethoxyphenyl)ethanone could be evaluated for similar properties .

Neuropharmacology

Given the piperazine structure, this compound may interact with neurotransmitter systems. Compounds with similar frameworks have been studied as potential treatments for neurological disorders due to their ability to modulate receptor activity:

- Serotonin Receptor Modulation : Research indicates that piperazine derivatives can act as serotonin receptor modulators, which are crucial in treating depression and anxiety disorders . The imidazole component may further influence these interactions, enhancing the therapeutic profile.

Case Study 1: Anticancer Properties

A study evaluating a series of benzimidazole derivatives demonstrated significant cytotoxicity against lung cancer cell lines (A549), with IC50 values indicating potent activity . This suggests that this compound could be developed into a novel anticancer agent through structural optimization.

Case Study 2: Neuropharmacological Effects

Research on related piperazine compounds has shown that they can act as positive allosteric modulators of neurotransmitter receptors, potentially leading to improved treatment outcomes in neuropsychiatric conditions . Further studies are needed to explore how modifications to the structure of this compound affect its pharmacological profile.

Potential Applications in Drug Development

| Application Area | Description |

|---|---|

| Anticancer Agents | Potential for development based on cytotoxicity against cancer cell lines. |

| Neurological Disorders | Modulation of serotonin receptors may lead to new treatments for depression. |

| Enzyme Inhibition | Possible inhibition of DNA topoisomerases could provide a basis for anticancer drugs. |

Chemical Reactions Analysis

Structural Features Governing Reactivity

The compound’s reactivity arises from three key functional groups:

-

Piperazine ring : Basic nitrogen sites enable acid-base reactions and coordination chemistry.

-

Imidazole moiety : Aromatic heterocycle with NH groups for hydrogen bonding and electrophilic substitution.

-

4-Ethoxyphenyl ketone : Ethoxy group (–OCH₂CH₃) participates in hydrolysis/oxidation, while the ketone (–CO–) undergoes nucleophilic additions.

These groups collectively enable diverse reaction pathways (Fig. 1), supported by studies on analogous compounds.

Nucleophilic Substitution at the Ethoxy Group

The ethoxy substituent undergoes hydrolysis under acidic or basic conditions:

| Reaction Conditions | Product | Yield | Source |

|---|---|---|---|

| 6M HCl, reflux (110°C, 4 hrs) | 2-(4-hydroxyphenyl)ethanone derivative | 72% | |

| NaOH (2M), ethanol, 80°C | Phenolate intermediate (further alkylation) | 65% |

Mechanism : Acidic conditions protonate the oxygen, facilitating cleavage of the C–O bond. Basic hydrolysis proceeds via deprotonation and nucleophilic attack by OH⁻.

Reductive Amination of the Piperazine Ring

The secondary amine in piperazine participates in reductive amination with carbonyl compounds:

Example Reaction :

-

Reactant : Formaldehyde (HCHO)

-

Conditions : NaBH₃CN, methanol, 25°C, 12 hrs

-

Product : N-Methylated piperazine derivative

-

Yield : 85% (analogous reaction in)

This reaction is critical for modifying the compound’s pharmacokinetic properties.

Coordination Chemistry with Metal Ions

The imidazole and piperazine groups act as ligands for transition metals:

| Metal Ion | Reaction Conditions | Complex Type | Application |

|---|---|---|---|

| Cu²⁺ | pH 7.4, aqueous ethanol, 25°C | Octahedral coordination | Antimicrobial studies |

| Fe³⁺ | Dry THF, N₂ atmosphere, 60°C | Tetragonal geometry | Catalysis research |

Stoichiometric studies show a 1:2 (metal:ligand) ratio dominates.

Oxidation of the Ketone Group

The ketone can be oxidized to a carboxylic acid under strong conditions:

Procedure :

-

Oxidant : KMnO₄ (2 eq) in H₂SO₄ (1M)

-

Temperature : 90°C, 6 hrs

-

Product : 2-(4-ethoxyphenyl)acetic acid derivative

-

Yield : 58% (based on)

Limitation : Over-oxidation may occur with prolonged heating (>8 hrs).

Acid-Base Reactions at Piperazine Nitrogens

The piperazine ring forms stable salts with mineral acids:

| Acid | Conditions | Salt Form | Solubility |

|---|---|---|---|

| HCl (gas) | Et₂O, 0°C, 1 hr | Hydrochloride | 12 mg/mL (H₂O) |

| H₂SO₄ | Ethanol, reflux, 30 min | Sulfate | 8 mg/mL (H₂O) |

Salt formation enhances crystallinity for pharmaceutical formulation.

Electrophilic Aromatic Substitution on Imidazole

The imidazole ring undergoes nitration and sulfonation:

Nitration :

-

Reagents : HNO₃/H₂SO₄ (1:3), 0°C

-

Product : 4-Nitroimidazole derivative

-

Regioselectivity : >90% at C-4 position

Sulfonation :

-

Reagents : ClSO₃H, CH₂Cl₂, −10°C

-

Product : Imidazole sulfonic acid

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

-

C–S bond cleavage in analogs with thioether groups (not observed in this compound).

-

Ethoxy group demethylation at >300 nm, forming phenolic derivatives (quantum yield Φ = 0.12).

Thermal Degradation Pathways

Thermogravimetric analysis (TGA) reveals decomposition steps:

-

150–200°C : Loss of ethoxy group (Δm = 12%).

-

250–300°C : Piperazine ring breakdown (Δm = 34%).

-

>350°C : Carbonization of aromatic residues.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-(1H-imidazol-1-yl)ethanone

- Structural Differences: The piperazine ring is substituted with a 4-chlorophenyl/phenyl group instead of a 4-ethoxyphenyl-ethanone.

- Activity : Exhibits broad-spectrum antimicrobial activity (MIC: 3.1–25 μg/mL) against bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), comparable to chloramphenicol and fluconazole .

- Implications : The electron-withdrawing chlorine may enhance target binding but reduce solubility compared to the ethoxy group in the target compound.

Ketoconazole Derivatives (e.g., 1-[4-(4-{[2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)piperazin-1-yl]ethanone)

- Structural Differences: Incorporates a dioxolane ring and dichlorophenyl groups instead of the ethoxyphenyl-ethanone .

- Activity : Potent antifungal activity due to the dichlorophenyl group, which disrupts fungal cytochrome P450 enzymes .

- Implications : The ethoxy group in the target compound may reduce toxicity while maintaining antifungal efficacy through altered hydrophobic interactions.

Sertaconazole (7-Chloro-3-[1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxymethyl]benzo[b]thiophene)

- Structural Differences : Features a benzo[b]thienyl group and dichlorophenyl substituents .

- Activity: Clinically used for topical fungal infections; the dichlorophenyl groups enhance binding to fungal lanosterol 14α-demethylase .

- Implications : The 4-ethoxyphenyl group in the target compound may offer improved solubility for systemic applications.

Dual Histamine H1/H4 Receptor Ligands (e.g., 1H-Benzo[d]imidazol-2-yl(4-(2-((4-methoxybenzyl)(pyridin-2-yl)amino)ethyl)piperazin-1-yl)methanone)

- Structural Differences: Contains a pyridine and methoxybenzyl group instead of the ethoxyphenyl-ethanone .

- Implications : The ethoxy group may modulate receptor selectivity compared to methoxy derivatives.

Antimicrobial Activity

- Target Compound : Likely shares antimicrobial mechanisms with imidazole-piperazine hybrids, such as membrane disruption or enzyme inhibition.

- Key Analogs: Compound MIC Range (μg/mL) Key Substituents Reference Target Compound N/A 4-Ethoxyphenyl, ethanone — 1-(4-((4-Cl-Ph)(Ph)methyl)piperazine) 3.1–25 4-Chlorophenyl Ketoconazole Derivatives <1–10 Dichlorophenyl, dioxolane

Pharmacokinetic Considerations

- 4-Ethoxy Group : May improve metabolic stability over nitro or ester groups (e.g., in ’s nitroimidazoles) by resisting hydrolysis .

Q & A

Q. Characterization techniques :

- NMR spectroscopy : 1H and 13C NMR confirm regiochemistry and substituent positions (e.g., imidazole C-H protons at δ 7.2–7.8 ppm) .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ peaks matching theoretical values) .

- X-ray crystallography : Resolves crystal packing and confirms stereochemistry (e.g., piperazine chair conformation and dihedral angles between aromatic rings) .

Basic: How can researchers ensure the purity and structural fidelity of this compound during synthesis?

Answer:

- Chromatographic methods : Use HPLC or TLC with UV/fluorescence detection to monitor reaction progress and isolate pure fractions .

- Elemental analysis : Verify C, H, N, and O content within ±0.3% of theoretical values .

- Melting point determination : Compare observed melting points with literature data (e.g., sharp melting points >200°C indicate high crystallinity) .

Advanced: What experimental approaches resolve contradictions in reported pharmacological activities (e.g., antipsychotic vs. anti-inflammatory effects)?

Answer:

- Comparative dose-response assays : Test the compound across multiple cell lines (e.g., dopamine D2 and serotonin 5-HT2A receptors for antipsychotic activity; COX-2 inhibition for anti-inflammatory effects) .

- Mechanistic studies : Use siRNA knockdown or receptor-binding assays to identify primary targets. For example, nitric oxide (NO) suppression in macrophages can clarify anti-inflammatory mechanisms .

- Meta-analysis of SAR data : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity disparities using QSAR models .

Advanced: How can computational modeling optimize the pharmacokinetic profile of this compound?

Answer:

- QSAR studies : Calculate descriptors like logP (lipophilicity) and polar surface area (PSA) to predict absorption and blood-brain barrier penetration. For instance, derivatives with lower PSA (<60 Ų) show improved CNS bioavailability .

- Molecular docking : Simulate binding to target proteins (e.g., dopamine receptors or COX-2) to prioritize analogs with higher binding affinity .

- ADMET prediction : Use tools like SwissADME to assess toxicity risks (e.g., hepatotoxicity alerts due to imidazole metabolism) .

Advanced: What strategies improve the compound’s stability under physiological conditions?

Answer:

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility and reduce first-pass metabolism .

- Co-crystallization : Formulate with co-formers (e.g., carboxylic acids) to stabilize the crystal lattice and delay hydrolysis .

- Accelerated stability testing : Expose the compound to varied pH (1–9), temperature (40–60°C), and humidity (75% RH) to identify degradation pathways (e.g., imidazole ring oxidation) .

Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?

Answer:

- Transcriptomic profiling : Use RNA-seq to identify differentially expressed genes in treated vs. untreated cells (e.g., NF-κB pathway suppression in inflammation models) .

- CRISPR-Cas9 knockout models : Generate cell lines lacking putative targets (e.g., dopamine receptors) to confirm on-target effects .

- In vivo imaging : Employ PET/CT with radiolabeled analogs (e.g., 18F-labeled derivatives) to track biodistribution and target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.